N-octylbenzenesulfonamide

Descripción

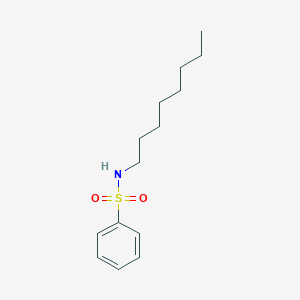

N-Octylbenzenesulfonamide (CAS 16358-32-0) is a sulfonamide derivative characterized by a benzenesulfonyl group attached to an octylamine moiety. Its molecular structure combines a hydrophobic octyl chain with a polar sulfonamide group, making it amphiphilic. According to its safety data sheet, it has a boiling point of 384°C at 760 mmHg and a vapor pressure of 4.23 × 10⁻⁶ mmHg at 25°C . These properties suggest high thermal stability and low volatility, ideal for industrial applications such as plasticizers or surfactants. Notably, the compound’s safety profile lacks detailed toxicological or ecological data, highlighting a gap in current research .

Propiedades

IUPAC Name |

N-octylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-2-3-4-5-6-10-13-15-18(16,17)14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGMSIYISVEKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167620 | |

| Record name | N-Octylbenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16358-32-0 | |

| Record name | N-Octylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16358-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octylbenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016358320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-octylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Octylbenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chlorosulfonation of Benzene

Benzene reacts with chlorosulfonic acid (ClSO₃H) to form benzenesulfonyl chloride:

Conditions :

The crude sulfonyl chloride is used directly without purification to minimize side reactions.

Amidation with Octylamine

The benzenesulfonyl chloride reacts with octylamine in the presence of aqueous sodium hydroxide:

Optimized Protocol :

-

Combine crude benzenesulfonyl chloride (1.0 equiv), octylamine (1.1 equiv), and 50% NaOH (2.5 equiv) in water.

-

Stir at 80–85°C for 45 minutes at pH 10.

-

Separate organic layer, wash with hot water (85°C), and dehydrate under vacuum (125°C, 0.5 hours).

Yield : 85–89%.

Advantages : High yield, scalable to industrial production.

Limitations : Requires handling corrosive chlorosulfonic acid.

Sulfonyl Hydrazide Conversion Method

A two-step process using benzenesulfonyl hydrazide as an intermediate.

Synthesis of Benzenesulfonyl Chloride from Hydrazide

Benzenesulfonyl hydrazide is treated with N-chlorosuccinimide (NCS):

Conditions :

One-Pot Amidation

The in situ-generated sulfonyl chloride reacts with octylamine:

Conditions :

-

Add octylamine (2.0 equiv) and Et₃N (2.0 equiv) to the reaction mixture.

Advantages : Avoids handling gaseous HCl; suitable for lab-scale synthesis.

Lewis Acid-Catalyzed Synthesis

Boron trifluoride etherate (BF₃·Et₂O) accelerates sulfonamide formation.

Reaction Protocol

-

Mix benzenesulfonyl chloride (1.5 equiv), octylamine (1.0 equiv), and BF₃·Et₂O (2.0 equiv) in 1,4-dioxane.

-

Reflux for 24–30 hours.

-

Quench with NaHCO₃, extract with ethyl acetate, and purify by chromatography.

Yield : 75–87%.

Advantages : Enhanced reaction efficiency for electron-deficient amines.

Limitations : Requires anhydrous conditions and catalyst removal.

Comparative Analysis of Methods

Purity and Isomer Considerations

Unlike substituted aryl sulfonamides (e.g., toluenesulfonamide), N-octylbenzenesulfonamide lacks positional isomers due to benzene’s symmetry. Typical impurities include residual sulfones (<3%) and unreacted amine, removed via hot-water washing .

Análisis De Reacciones Químicas

Types of Reactions: N-octylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Benzenesulfonic acid derivatives.

Reduction: Octylamine and benzenesulfonamide.

Substitution: Various substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

N-octylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used as a plasticizer in the production of polymers and as an additive in lubricants and coatings.

Mecanismo De Acción

The mechanism of action of N-octylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Sulfonamides exhibit diverse properties depending on their N-substituents. Below is a systematic comparison of N-octylbenzenesulfonamide with structurally related analogs:

Structural and Physical Properties

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|

| This compound | Octyl | ~299 (estimated) | 384 | High thermal stability, lipophilic |

| N-(4-Hydroxyphenyl)benzenesulfonamide | 4-Hydroxyphenyl | 263.30 | N/A | Hydrogen bonding (O–H, N–H), polar |

| N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | Benzodioxol-methyl | 331.35 | N/A | Bioactive (capsaicin analog), aromatic |

| N-Benzyl-N-(2-hydroxyethyl)benzenesulfonamide | Benzyl + 2-hydroxyethyl | 319.40 | N/A | Amphiphilic, potential drug candidate |

| N-Ethyl-2-nitrobenzenesulfonamide | Ethyl + nitro | 230.24 | N/A | Electron-withdrawing nitro group |

- Hydrophobicity : The octyl chain in this compound enhances lipophilicity compared to polar derivatives like N-(4-hydroxyphenyl)benzenesulfonamide, which forms intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) .

- Thermal Stability : The high boiling point of this compound contrasts with lower molecular weight analogs (e.g., N-ethyl-2-nitrobenzenesulfonamide), which may degrade at elevated temperatures .

Stability and Reactivity

- Electron Effects : The nitro group in N-ethyl-2-nitrobenzenesulfonamide increases acidity of the sulfonamide proton, enhancing reactivity in nucleophilic substitutions. Conversely, the octyl group’s electron-donating nature may reduce such reactivity .

- Oxidative Stability : Brominated sulfonamides (e.g., N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide) exhibit higher resistance to oxidation due to bromine’s electronegativity, whereas this compound’s stability relies on its saturated alkyl chain .

Actividad Biológica

N-octylbenzenesulfonamide (OBS) is a sulfonamide compound that has garnered attention for its biological activity, particularly in relation to its potential applications in various fields such as pharmaceuticals and environmental science. This article explores the biological activity of OBS, highlighting its pharmacokinetics, immunotoxicity, cytotoxicity, and potential therapeutic effects.

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 295.41 g/mol

- IUPAC Name : this compound

The compound's structure includes a long hydrophobic octyl chain attached to a benzenesulfonamide moiety, which contributes to its biological properties.

Pharmacokinetics

Research indicates that OBS exhibits significant pharmacokinetic properties that influence its biological activity:

- Absorption : Following oral administration, OBS is rapidly absorbed, with peak plasma concentrations reached within 2 hours.

- Distribution : The compound distributes widely in tissues, including the brain, liver, and kidneys. Studies show that it can cross the blood-brain barrier, indicating potential neuroactive properties .

- Metabolism : OBS undergoes hepatic metabolism, primarily through conjugation pathways. The metabolites exhibit varying degrees of biological activity compared to the parent compound .

Immunotoxicity

Recent studies have highlighted the immunomodulatory effects of OBS:

- Effects on Immune Response : In murine models, OBS treatment led to a suppression of antibody-forming cell (AFC) responses while enhancing natural killer (NK) cell activity. These effects were found to be sex-dependent, with males showing increased NK-cell activity and females exhibiting decreased AFC responses .

- Developmental Impact : Developmental exposure to OBS has been linked to altered immune function in offspring, suggesting potential long-term effects on immune health .

Cytotoxicity

The cytotoxic effects of OBS have been evaluated in various cell lines:

- Cell Viability Studies : In vitro studies demonstrate that OBS exhibits dose-dependent cytotoxicity against several cancer cell lines, including glioma and neuroblastoma cells. The half-maximal inhibitory concentration (IC50) values indicate significant growth inhibition at concentrations ranging from 10 to 100 µM .

- Mechanism of Action : The cytotoxic effects are believed to involve oxidative stress pathways and disruption of cellular homeostasis .

Case Studies

Several case studies have explored the implications of OBS exposure in different contexts:

- Neurotoxicity Evaluation : A study involving rats demonstrated that high doses of OBS resulted in neurodegenerative changes and behavioral alterations such as tremors and abnormal gait. These findings underscore the neurotoxic potential of the compound at elevated exposure levels .

- Immunotoxicity Assessment : Research on adult mice showed that chronic exposure to OBS led to significant alterations in immune function, suggesting implications for both occupational exposure and environmental contamination scenarios .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for N-octylbenzenesulfonamide?

This compound is typically synthesized via a two-step process:

Sulfonation of benzene derivatives : Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

Amidation : The sulfonyl chloride intermediate reacts with n-octylamine in anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) under controlled pH (8–9) to form the sulfonamide bond. Purification is achieved via recrystallization or column chromatography .

Key validation : Confirm product identity using melting point analysis (referenced in sulfonamide analogs, e.g., 4-nitrobenzenesulfonamide, mp 178–183°C) .

Basic: What analytical techniques are recommended for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : To confirm alkyl chain integration (n-octyl) and aromatic proton environments.

- IR Spectroscopy : Verify sulfonamide S=O stretching (1150–1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- Chromatography :

- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental Analysis : Validate empirical formula (C₁₄H₂₃NO₂S) .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data for sulfonamides?

- Cross-validation : Combine multiple techniques (e.g., NMR with X-ray crystallography for structural confirmation, as demonstrated in N-(4-hydroxyphenyl)benzenesulfonamide studies) .

- Error Analysis : Quantify instrument precision (e.g., ±0.071* uncertainty in analogous sulfonamide measurements) .

- Peer Review : Compare data with published benchmarks (e.g., CAS 80-39-7 sulfonamide analogs) to identify outliers .

Advanced: What intermolecular interactions influence this compound’s stability in solid-state or solution phases?

- Hydrogen Bonding : The sulfonamide group (N-H) forms intermolecular H-bonds with electronegative atoms (e.g., O in solvents or crystal lattices), affecting solubility and thermal stability .

- Alkyl Chain Packing : The n-octyl group’s hydrophobicity drives aggregation in polar solvents, requiring surfactants or co-solvents for dispersion .

Basic: What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (no specific toxicity data available; assume precautionary measures) .

- Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste; incinerate at >850°C with scrubbers .

Advanced: How to design experiments to evaluate this compound’s biological activity?

- In vitro Assays : Use cell lines (e.g., HEK293 or HeLa) to test cytotoxicity (IC₅₀) via MTT assays. Include positive controls (e.g., cyclophosphamide analogs) .

- Dose-Response Curves : Optimize concentrations (1–100 µM) with triplicate measurements to ensure statistical significance (p < 0.05) .

- Ethical Compliance : Adhere to human subject research protocols (e.g., IRB approval for biochemical probes) .

Basic: What solvents are optimal for solubilizing this compound?

- Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions.

- Aqueous Buffers : Use with 0.1% Tween-20 to mitigate aggregation in PBS (pH 7.4) .

Advanced: How does thermal stress affect this compound’s stability?

- TGA/DSC Analysis : Decomposition onset temperatures (T₀) and melting points (mp) should be monitored. Analogous sulfonamides (e.g., 4-nitrobenzenesulfonamide, mp 178–183°C) suggest thermal stability up to 150°C .

- Accelerated Aging Studies : Store at 40°C/75% RH for 6 months; analyze degradation via HPLC .

Advanced: What computational methods predict this compound’s reactivity?

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to study electrophilic substitution sites.

- Molecular Dynamics : Simulate solvation effects in water/octanol systems to predict logP (hydrophobicity) .

Basic: How to document experimental procedures for reproducibility?

- Detailed Methods : Follow Beilstein Journal guidelines: report reaction stoichiometry, solvent volumes, and purification steps (e.g., “column chromatography: silica gel, hexane/ethyl acetate 3:1”) .

- Supporting Information : Include raw spectral data (NMR, IR) and chromatograms in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.